Thymidine, 5'-O-methyl-

Description

Properties

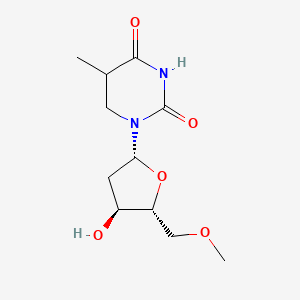

Molecular Formula |

C11H18N2O5 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C11H18N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h6-9,14H,3-5H2,1-2H3,(H,12,15,16)/t6?,7-,8+,9+/m0/s1 |

InChI Key |

LUKNVKUXNBJYFV-GSLILNRNSA-N |

Isomeric SMILES |

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2CC(C(O2)COC)O |

Origin of Product |

United States |

Preparation Methods

Protection Strategies for the 5'-Hydroxyl Group

The 5'-hydroxyl group of thymidine must be selectively protected before methylation to prevent undesired side reactions. Two primary protecting groups dominate the literature: 4,4'-dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) .

4,4'-Dimethoxytrityl (DMT) Protection

The DMT group is widely used due to its stability under basic conditions and ease of removal with mild acids. Source details the synthesis of 5'-O-DMT-thymidine via reaction with 4,4'-dimethoxytrityl chloride in anhydrous pyridine. For example, 5'-O-(4,4'-dimethoxytrityl)thymidine is prepared by dissolving thymidine in dimethylformamide (DMF), adding imidazole and tert-butyldimethylsilyl chloride, followed by DMT protection in pyridine at 60°C. The reaction achieves a 71% yield after column chromatography (ethyl acetate/hexane).

tert-Butyldimethylsilyl (TBDMS) Protection

TBDMS offers robust protection for the 5'-OH group, particularly in phosphoramidite-based oligonucleotide synthesis. Source describes the synthesis of 5'-O-TBDMS-thymidine by reacting thymidine with TBDMSCl in the presence of imidazole. The intermediate is purified via crystallization from diisopropyl alcohol, yielding a white powder with 99.5% purity by HPLC.

Table 1: Comparison of Protecting Groups for 5'-OH

| Protecting Group | Reagent | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| DMT | DMT-Cl, pyridine | Pyridine | 71% | >99% |

| TBDMS | TBDMSCl, imidazole | DMF | 74% | 99.5% |

Methylation of the 5'-Hydroxyl Group

Methylation via Alkyl Halides

Methyl iodide (MeI) or methyl triflate (MeOTf) in the presence of a strong base is a classical approach. Source highlights that methyl phosphotriester linkages can methylate thymidine derivatives, though this method risks side reactions at the N3 position of thymine. To mitigate this, low temperatures (−60°C) and sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU) are employed.

Deprotection and Purification

Acidic Deprotection of DMT

The DMT group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). Source confirms that 5'-O-DMT-thymidine inclusion crystals (e.g., with 4-methyl-2-pentanone) lose the DMT group cleanly at 122–132°C, leaving the methylated product intact.

Fluoride-Mediated TBDMS Removal

TBDMS-protected intermediates are deprotected using tetrabutylammonium fluoride (TBAF) in THF. Source’s purification of 5'-O-TBDMS-thymidine via recrystallization in diisopropyl alcohol ensures minimal side reactions.

Chromatographic and Crystallization Techniques

- Column Chromatography : Ethyl acetate/hexane (3:7) resolves protected intermediates.

- Crystallization : Inclusion complexes with carbonyl solvents (e.g., 4-methyl-2-pentanone) yield high-purity crystals. TG-DTA analysis in Source shows solvent-free crystals after drying, confirming stability.

Table 2: Purification Methods for 5'-O-Methyl-Thymidine

Analytical Characterization

Applications in Oligonucleotide Synthesis

5'-O-Methyl-thymidine is incorporated into antisense oligonucleotides to enhance nuclease resistance and binding affinity. Source demonstrates that 2'-O-methyl-uridine analogs stabilize RNA duplexes by favoring C3'-endo sugar puckering. By analogy, 5'-O-methyl-thymidine likely improves thermal stability (Tm) in DNA/RNA hybrids.

Chemical Reactions Analysis

Types of Reactions

Thymidine, 5’-O-methyl-, can undergo various chemical reactions, including:

Oxidation: The methyl group at the 5’-position can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to remove the methyl group, reverting it back to thymidine.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable base.

Major Products Formed

Oxidation: 5’-carboxyl-thymidine.

Reduction: Thymidine.

Substitution: Various 5’-substituted thymidine derivatives depending on the nucleophile used.

Scientific Research Applications

Nucleic Acid Synthesis

Thymidine, 5'-O-methyl- is frequently employed in the synthesis of oligonucleotides, particularly in the development of antisense oligonucleotides (ASOs). The incorporation of this modified nucleoside can improve the binding affinity and stability of the resulting DNA strands.

Case Study: Antisense Oligonucleotides

A study demonstrated that ASOs modified with 5'-methyl DNA exhibited enhanced safety and antisense activity in murine models. The modifications provided better therapeutic profiles compared to unmodified ASOs, highlighting their potential for treating genetic disorders through targeted RNA interference .

| Modification | Effect on ASOs |

|---|---|

| 5'-methyl DNA | Enhanced safety and antisense activity |

| 2'-O-methyl | Improved binding affinity |

Structural Studies

The presence of the 5-methyl group in thymidine influences DNA structure significantly. Research indicates that this modification increases the frequency of narrow minor groove conformations, which are crucial for specific protein recognition and reduced susceptibility to enzymatic cleavage.

Case Study: DNA Structural Dynamics

Molecular dynamics simulations have shown that thymidine's 5-methyl group plays a critical role in calibrating backbone conformations and basepair geometries within A-tracts of DNA. This structural tuning is essential for maintaining DNA integrity during biological processes .

Therapeutic Applications

Thymidine, 5'-O-methyl- has potential therapeutic applications due to its ability to modify nucleic acid sequences for improved efficacy in drug design. Its incorporation into therapeutic agents can enhance their pharmacokinetic properties.

Case Study: Drug Design Enhancement

Research involving the modification of nucleosides for drug development has shown that compounds like thymidine, 5'-O-methyl- can be used to create more effective therapeutic agents by improving their stability against nucleases and enhancing their cellular uptake .

| Therapeutic Aspect | Benefit |

|---|---|

| Stability | Increased resistance to degradation |

| Cellular Uptake | Enhanced delivery to target cells |

Chemical Modifications

The versatility of thymidine, 5'-O-methyl- allows it to serve as a precursor for various chemical modifications. These modifications can lead to novel nucleoside analogs with unique properties suitable for specific applications.

Case Study: Chemical Modification Techniques

Recent advancements have demonstrated successful pyrenylation of thymidine derivatives, which allows for reversible modifications that can be utilized in solid-phase synthesis of RNA sequences. This approach showcases the compound's utility in creating dynamic nucleic acid structures .

Mechanism of Action

The mechanism of action of Thymidine, 5’-O-methyl-, involves its incorporation into DNA during replication. The methyl group at the 5’-position can interfere with the normal base-pairing and enzymatic processes, leading to disruptions in DNA synthesis and function. This can be exploited in antiviral therapies where the compound acts as a chain terminator, preventing the replication of viral DNA.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Stability and Solubility 5'-O-Methyl Group: The methyl group in Thymidine, 5'-O-methyl- increases hydrophobicity compared to unmodified thymidine, improving resistance to enzymatic degradation (e.g., phosphatases) . Trityl and DMT Groups: Bulky trityl or DMT protections (e.g., 5'-O-DMT-Thymidine) enhance solubility in organic solvents and prevent undesired side reactions during oligonucleotide synthesis . Mesyl Groups: In 3',5'-Di-O-mesylthymidine, mesyl substituents facilitate nucleophilic displacement reactions, enabling the synthesis of azido or amino derivatives .

Biological Activity

- Thymidine, 5'-O-methyl- lacks significant cytotoxicity in mammalian cells, making it suitable for in vitro studies .

- 5-Fluorouracil (5-FU) contrasts sharply as a cytotoxic agent, targeting thymidylate synthase to disrupt DNA replication .

Hybridization Properties

- Methylation at the 5’-position (as in Thymidine, 5'-O-methyl-) reduces steric hindrance compared to bulkier modifications (e.g., trityl), allowing better base-pairing in oligonucleotide duplexes .

Q & A

Q. How to integrate 5'-O-methyl thymidine research findings into broader nucleic acid modification literature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.